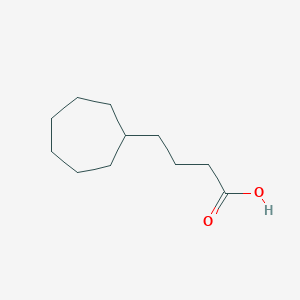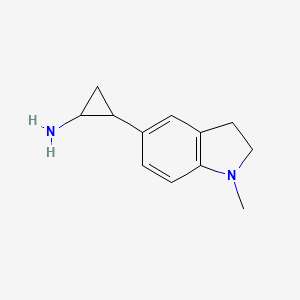
2-(1-Methylindolin-5-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylindolin-5-yl)cyclopropan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopropane ring attached to an indole moiety, which is further substituted with a methyl group at the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of an indole derivative. One common method is the reaction of 1-methylindole with a cyclopropanating agent such as diazomethane under acidic conditions . The reaction proceeds through the formation of a cyclopropyl carbocation intermediate, which then reacts with the indole nucleus to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylindolin-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . The compound binds to the active site of LSD1, preventing its interaction with substrate molecules and thereby modulating gene expression. This inhibition can lead to the induction of cell differentiation and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: A precursor in the synthesis of 2-(1-Methylindolin-5-yl)cyclopropan-1-amine.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-(1-methyl-2,3-dihydroindol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-5-4-9-6-8(2-3-12(9)14)10-7-11(10)13/h2-3,6,10-11H,4-5,7,13H2,1H3 |
Clave InChI |
IQVUEZFYOFGJNH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1C=CC(=C2)C3CC3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



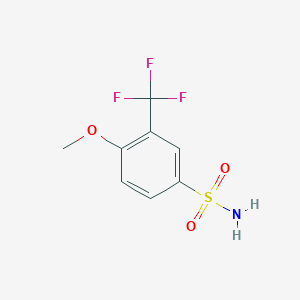
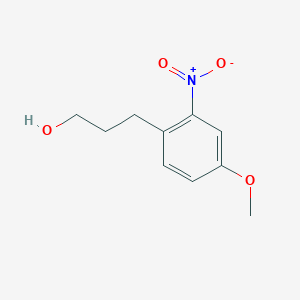

![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
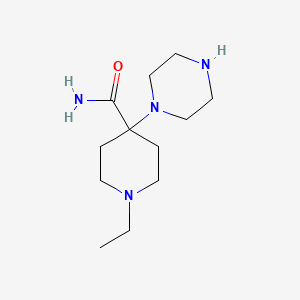

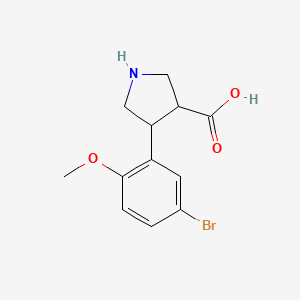
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)


![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)

